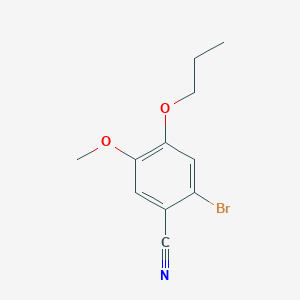

2-Bromo-5-methoxy-4-propoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile typically involves the bromination of 5-methoxy-4-propoxybenzonitrile. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Des Réactions Chimiques

2-Bromo-5-methoxy-4-propoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-5-methoxy-4-propoxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple synthetic pathways, making it versatile in creating complex molecules.

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceutical agents. For example, it can act as a precursor for the development of anti-cancer drugs by modifying its functional groups to enhance biological activity .

- Agrochemical Development : Similar compounds have been employed in the formulation of agrochemicals. The presence of bromine and methoxy groups can influence herbicidal or pesticidal properties, making this compound a candidate for further research in agricultural applications.

Medicinal Chemistry

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific arrangement of substituents in this compound may enhance its interaction with biological targets.

- Bioactivity Studies : Preliminary studies suggest that this compound could interact with various enzymes or receptors, potentially modulating their activity. Future research could focus on its efficacy against specific cancer cell lines or microbial strains .

Materials Science

In materials science, substituted benzonitriles like this compound are explored for their potential use in creating functional materials.

- Polymer Chemistry : The compound's ability to participate in polymerization reactions makes it suitable for developing new materials with tailored properties. Its functional groups can be modified to enhance solubility or thermal stability, which is crucial for applications in coatings or composites.

Data Tables

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds showed promising results against various cancer cell lines, indicating the potential of this compound in drug development .

Case Study 2: Agrochemical Applications

Research into related benzonitriles revealed their effectiveness as herbicides. Modifications to the propoxy group in this compound could lead to enhanced herbicidal activity, showcasing its potential role in sustainable agriculture .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as in proteomics research where it may interact with proteins and enzymes .

Comparaison Avec Des Composés Similaires

2-Bromo-5-methoxy-4-propoxybenzonitrile can be compared with similar compounds like:

- 2-Bromo-5-methoxybenzonitrile

- 2-Bromo-4-propoxybenzonitrile

- 5-Methoxy-4-propoxybenzonitrile

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

Activité Biologique

2-Bromo-5-methoxy-4-propoxybenzonitrile is a chemical compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C13H14BrNO3

- Molecular Weight : 300.16 g/mol

- CAS Number : 515828-87-2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of bromine and methoxy groups enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as a modulator for specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary findings suggest potential antitumor activity, particularly in cell lines expressing specific oncogenes.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values varied depending on the cell type, with some lines showing a reduction in growth by over 50% at concentrations as low as 10 µM. This suggests that the compound may selectively target cancer cells while sparing normal cells.

Propriétés

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUWJRTDYRINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.